molecular formula C23H23ClN2O3S B6102020 N~1~,N~1~-dibenzyl-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~,N~1~-dibenzyl-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B6102020
M. Wt: 443.0 g/mol
InChI Key: OSUGFIPZPLQXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~1~-dibenzyl-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DBC, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent in various scientific research applications. DBC belongs to the class of glycine receptor antagonists and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

DBC acts as a competitive antagonist of glycine receptors, which are ligand-gated ion channels that play a crucial role in the regulation of neuronal excitability. Glycine receptors are widely distributed in the central nervous system and are involved in various physiological processes, including motor control, sensory processing, and the regulation of anxiety and mood.
By binding to glycine receptors, DBC blocks the binding of glycine, which is the endogenous ligand for these receptors. This results in a decrease in the activity of glycine receptors and a reduction in neuronal excitability. The exact mechanism by which DBC interacts with glycine receptors is not fully understood and is the subject of ongoing research.
Biochemical and Physiological Effects
DBC has a range of biochemical and physiological effects, which depend on the specific glycine receptor subtypes that are affected. In general, DBC has been shown to have an inhibitory effect on neuronal activity and can reduce the release of neurotransmitters such as glutamate and dopamine.
In animal studies, DBC has been shown to have analgesic effects and can reduce the severity of chronic pain. DBC has also been shown to have anxiolytic effects and can reduce the symptoms of anxiety in animal models.

Advantages and Limitations for Lab Experiments

DBC has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its pharmacological properties. DBC is also readily available from commercial suppliers and can be synthesized in the lab using standard procedures.
However, there are also some limitations to the use of DBC in lab experiments. One limitation is that DBC is a relatively non-selective glycine receptor antagonist, which means that it can affect multiple glycine receptor subtypes. This can make it difficult to determine the specific effects of DBC on neuronal activity. Another limitation is that DBC has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on DBC. One direction is to investigate the specific effects of DBC on different glycine receptor subtypes and to develop more selective glycine receptor antagonists. Another direction is to investigate the potential therapeutic uses of DBC in the treatment of chronic pain, anxiety, and other neurological disorders.
Another future direction is to investigate the potential toxic effects of DBC and other glycine receptor antagonists. While DBC has been shown to be relatively safe in animal studies, it is important to determine the potential long-term effects of these compounds on neuronal function and behavior.
Conclusion
In conclusion, N~1~,N~1~-dibenzyl-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, or DBC, is a well-characterized glycine receptor antagonist that has been extensively studied for its potential use in various scientific research applications. DBC has a range of biochemical and physiological effects and has been shown to have analgesic and anxiolytic effects in animal models. While there are some limitations to the use of DBC in lab experiments, it remains a valuable tool compound for investigating the function of glycine receptors and their role in neurological disorders.

Synthesis Methods

The synthesis of DBC involves a multi-step process that starts with the reaction of dibenzylamine with 4-chlorobenzoyl chloride to form N~1~,N~1~-dibenzyl-N~2~-(4-chlorophenyl)glycinamide. This compound is then reacted with methylsulfonyl chloride in the presence of a base to form the final product, N~1~,N~1~-dibenzyl-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide. The purity of the final product can be improved by recrystallization.

Scientific Research Applications

DBC has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and toxicology. In neuroscience, DBC has been shown to have an inhibitory effect on glycine receptors, which play a crucial role in the regulation of neuronal excitability. DBC has also been studied for its potential use in the treatment of chronic pain, as it has been shown to have analgesic effects in animal models.
In pharmacology, DBC has been used as a tool compound to study the function of glycine receptors and their role in various physiological processes. DBC has also been studied for its potential use in the treatment of schizophrenia, as glycine receptors have been implicated in the pathophysiology of this disorder.
In toxicology, DBC has been used as a positive control in in vitro assays to screen for glycine receptor antagonists. DBC has also been used in animal studies to investigate the potential toxic effects of glycine receptor antagonists.

properties

IUPAC Name

N,N-dibenzyl-2-(4-chloro-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-30(28,29)26(22-14-12-21(24)13-15-22)18-23(27)25(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUGFIPZPLQXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.